molecular formula C14H12N4O B12443980 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol

Cat. No.: B12443980
M. Wt: 252.27 g/mol
InChI Key: PFGACLDPHOYPPF-UHFFFAOYSA-N
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Description

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol is a heterocyclic compound featuring a naphthol backbone substituted with a 6-hydrazinopyridazine moiety. Its molecular formula is C₁₄H₁₂N₄O, with a molecular weight of 252.28 g/mol and a CAS registry number of 468061-34-9 . However, its exact biological or industrial roles remain understudied compared to structurally related compounds.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)naphthalen-1-ol

InChI

InChI=1S/C14H12N4O/c15-16-13-8-7-12(17-18-13)11-6-5-9-3-1-2-4-10(9)14(11)19/h1-8,19H,15H2,(H,16,18)

InChI Key

PFGACLDPHOYPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C3=NN=C(C=C3)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol typically involves the reaction of 2-naphthol with 6-hydrazinopyridazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reactant concentrations, temperature control, and purification steps are meticulously monitored to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(6-Hydrazinopyridazine-3-YL)-1-naphthol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol and analogous naphthol/pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol C₁₄H₁₂N₄O 252.28 468061-34-9 Hydrazine-pyridazine, naphthol
2-(3-Methyl-2-buten-1-yl)-1-naphthol C₁₉H₃₀O₈ 386.44 54835-70-0 Prenyl (methyl-butenyl), naphthol
3-Salicyloyl-5-(3-hydroxypropyl)-2-(trifluoromethyl)pyridine C₁₆H₁₄F₃NO₃ 325.29 1820674-93-8 Trifluoromethyl, salicyloyl, hydroxypropyl
1-Naphthol (reference) C₁₀H₈O 144.17 90-15-3 Unsubstituted naphthol

Key Observations :

  • Substituent Complexity: The hydrazinopyridazine group in the target compound introduces nitrogen-rich functionality, contrasting with the lipophilic prenyl group in 2-(3-methyl-2-buten-1-yl)-1-naphthol and the fluorinated/ester-containing side chains in the pyridine derivative .
  • Molecular Weight : The hydrazine derivative has a moderate molecular weight (252.28 g/mol), while the prenyl-substituted naphthol (386.44 g/mol) is significantly heavier due to its bulky substituent.
Reactivity and Stability
  • Hydrazine Group Reactivity: The hydrazine moiety in 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol is prone to oxidation and condensation reactions, a feature absent in non-hydrazine analogs like 1-naphthol . This reactivity may limit its stability in oxidative environments but enhances its utility in synthesizing heterocyclic scaffolds.

Biological Activity

The compound 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects. This article aims to explore the biological activity of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol through a review of relevant literature, including synthesis methods, biological evaluations, and case studies.

Synthesis and Structural Characteristics

The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol typically involves the condensation reaction between 1-naphthol and a suitable hydrazine derivative. The resulting compound features both naphthol and pyridazine moieties, which contribute to its biological properties.

Antihypertensive Activity

Research indicates that derivatives of hydrazinopyridazine exhibit significant antihypertensive effects. For instance, compounds with similar structures have shown potent activity in lowering blood pressure in spontaneously hypertensive rats. The mechanism often involves inhibition of vascular smooth muscle contraction or modulation of nitric oxide pathways .

Antimicrobial Properties

Hydrazone derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol possess activity against various bacterial strains and fungi. The mechanism is often attributed to the disruption of microbial cell membranes or interference with metabolic processes .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been documented in several studies. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from low micromolar to nanomolar concentrations . The activity is believed to be linked to the ability of these compounds to induce apoptosis or inhibit cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeTest SubjectResult/ObservationReference
AntihypertensiveSpontaneously Hypertensive RatsSignificant reduction in blood pressure
AntimicrobialVarious Bacterial StrainsEffective inhibition observed
AnticancerMDA-MB-231 Cell LineIC50 = 6.7 nM
AntioxidantHuman Carbonic AnhydraseInhibition K_i values ranging from 0.034 µM

The biological activities of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are crucial in neurological and metabolic pathways respectively .
  • Cellular Interaction : The presence of hydrazone functional groups enhances the ability of these compounds to form complexes with cellular targets, potentially leading to increased therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol, and how is its purity validated?

  • Methodology :

  • Step 1 : Use a multi-step synthesis involving hydrazine derivatives and naphthol precursors. For example, hydrazine-functionalized pyridazine intermediates can be coupled with 1-naphthol under reflux conditions in dimethylformamide (DMF) or ethanol .

  • Step 2 : Purify via recrystallization using ethanol/water mixtures or column chromatography with silica gel.

  • Characterization : Confirm structure and purity using:

  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH at ~3200 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .

  • ¹H-NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and hydrazine NH peaks (δ 5.5–6.0 ppm) .

  • Yield Optimization : Adjust reaction time (typically 6–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to naphthol derivatives) to improve efficiency.

    • Critical Considerations :
  • Moisture-sensitive steps require anhydrous conditions.

  • Monitor reaction progress using thin-layer chromatography (TLC) .

Q. How can researchers determine the solubility profile of this compound in pharmaceutical solvents, and why is this critical?

  • Methodology :

  • Step 1 : Use shake-flask or spectrophotometric methods. Dissolve the compound in solvents like water, ethanol, DMSO, or acetonitrile at 25°C .
  • Step 2 : Quantify solubility via UV-Vis spectroscopy (e.g., absorbance at λmax ~270 nm for naphthol derivatives) or HPLC .
    • Importance :
  • Solubility data guide formulation design (e.g., choice of excipients for in vivo studies).
  • Poor aqueous solubility may necessitate co-solvents (e.g., PEG 400) or nanoformulation strategies .

Q. What are the thermal stability properties of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol, and how do they impact storage and handling?

  • Findings :

  • Naphthol derivatives (e.g., 1-naphthol) exhibit high thermal resistance, with decomposition temperatures >250°C .
  • Hydrazine moieties may oxidize under prolonged heat; store at 2–8°C in amber vials to prevent photodegradation .
    • Validation :
  • Perform thermogravimetric analysis (TGA) to assess weight loss profiles.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for hydrazinopyridazine derivatives?

  • Strategies :

  • Replicate Experiments : Ensure consistency in assay conditions (e.g., cell lines, pH, temperature) .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., substituent effects on antiplatelet activity) .
  • Multi-Assay Validation : Use orthogonal assays (e.g., in vitro enzyme inhibition + in vivo thrombosis models) .
    • Case Study :
  • Eddy Sotelo et al. (2002) reported antiplatelet activity in pyridazinone derivatives, but discrepancies arose due to varying purity levels. Re-synthesis and HPLC purity checks (>98%) resolved inconsistencies .

Q. What computational approaches predict the molecular interactions of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol with biological targets?

  • Methods :

  • Density Functional Theory (DFT) : Calculate binding energies for noble gas complexes (e.g., dispersion interactions with naphthalene rings) .
  • Molecular Docking : Simulate ligand-receptor binding (e.g., with platelet ADP receptors) using software like AutoDock .
    • Validation :
  • Compare computed dissociation energies (e.g., ~15 kJ/mol for argon complexes) with experimental spectroscopic data .

Q. How does atropisomerism influence the compound’s reactivity, and what techniques characterize its stereodynamic behavior?

  • Key Insights :

  • 1-Naphthol derivatives exhibit atropisomerism due to restricted rotation around the C–O bond .
  • Racemization Studies : Use dynamic HPLC or chiral stationary phases to monitor isomer interconversion at elevated temperatures .
    • Experimental Design :
  • Heat the compound to 80–100°C and track enantiomer ratios over time via circular dichroism (CD) spectroscopy .

Methodological Tables

Table 1 : Solubility of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol in Common Solvents (25°C)

SolventSolubility (mg/mL)MethodReference
Water0.12Shake-flask/UV
Ethanol8.7Spectrophotometry
DMSO22.4HPLC

Table 2 : Key IR and NMR Spectral Data

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)Reference
-OH (naphthol)3200–34008.2 (s, 1H)
C=N (pyridazine)1600–16507.5–8.5 (m, 6H)
NH (hydrazine)3300–35005.8 (br s, 2H)

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